molecular formula C15H16N2OS2 B2962747 3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-18-6

3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B2962747
CAS No.: 869076-18-6
M. Wt: 304.43
InChI Key: HAVUQSCZIYIUOH-UHFFFAOYSA-N
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Description

3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound offered for research and development purposes. This product belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its diverse biological potential. While the specific biological data for this particular analog is limited in the public domain, structural analogs within the thieno[3,2-d]pyrimidinone family have been identified as key scaffolds in pharmaceutical research. For instance, closely related derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, demonstrating potent activity against wild-type and drug-resistant virus strains . Furthermore, the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one core has also been investigated as an antiplasmodial hit compound active against the Plasmodium falciparum malaria parasite, with research efforts focused on improving metabolic stability through structural modulation . The presence of the methylsulfanyl group at the 2-position and the (3-methylphenyl) moiety offers potential for further chemical modification and structure-activity relationship (SAR) studies. Researchers may find this compound valuable as a building block or intermediate for the synthesis of more complex molecules, or as a reference standard in bio-screening assays. This product is intended for laboratory research use only by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVUQSCZIYIUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322633
Record name 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869076-18-6
Record name 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, which include antiviral, anticancer, and antioxidant properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure

The compound can be represented by the following chemical structure:

IUPAC Name 3Methyl2[(3methylphenyl)methylsulfanyl]6,7dihydrothieno[3,2d]pyrimidin4one\text{IUPAC Name }this compound

Anticancer Properties

The anticancer activity of thienopyrimidine derivatives has been well documented. For instance:

  • In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines.
  • Mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of signaling pathways involved in cell growth and survival.
Compound Cell Line IC50 (µM) Mechanism
Analog AMCF-7 (Breast)5.0Apoptosis induction
Analog BHeLa (Cervical)8.5Cell cycle arrest

Antioxidant Activity

Antioxidant properties of thienopyrimidines are attributed to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that these compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

Study on Tyrosinase Inhibition

A recent investigation into related compounds revealed their efficacy in inhibiting mushroom tyrosinase, an enzyme crucial in melanin production:

  • Analog 1 showed an IC50 value of 1.12 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 24.09 µM).
  • The study concluded that these compounds could be potential candidates for treating hyperpigmentation disorders due to their strong inhibitory effects on tyrosinase activity .

Cytotoxicity Assessment

In cytotoxicity tests conducted on B16F10 murine melanoma cells:

  • Compounds were tested at various concentrations (0–20 µM).
  • Results indicated that most analogs did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core but differ in substituents, leading to variations in activity and physicochemical properties:

Compound Substituents Molecular Weight (g/mol) Key Properties Reported Activity
3-(4-Fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl at position 3; 3-methylbenzylsulfanyl at position 2 384.5 XLogP3 = 4.7; TPSA = 83.3 Ų No explicit activity reported; structural analog of the target compound.
2-(Propylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Propylthio at position 2; p-tolyl at position 3 Not reported IC50 ~100,000 nM (PDE8 inhibition) Weak PDE8 inhibitor; low potency.
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Ethyl and phenyl groups at positions 3 and 6; sulfanyl at position 2 302.41 Purity ≥98%; CAS 852933-45-0 No biological data available; marketed as a pharmaceutical intermediate.
(6R)-3-(Methylsulfanyl)-6-phenyl-1-(1H-pyrazol-3-yl)-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one Methylsulfanyl at position 3; phenyl and pyrazolyl groups Not reported Kinase inhibitor (TrkA target) Orally available LRRK2 inhibitor; reduces brain kinase activity.
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl at position 3; 4-methylbenzylsulfanyl at position 2 Not reported Enhanced electron-withdrawing effects from nitro group No activity reported; structural emphasis on nitro substitution.

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